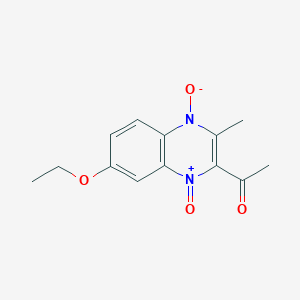
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone, also known as EMDQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. EMDQ belongs to the quinoxaline family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer biology, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been used as a tool compound for drug discovery, as it can serve as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This compound also inhibits the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and cancer progression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that this compound can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. This compound has also been found to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. In vivo studies have shown that this compound can protect against ischemia-reperfusion injury in the heart and brain, and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for use in lab experiments. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. Additionally, this compound may have off-target effects that could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone. One area of interest is the development of this compound analogs with improved efficacy and safety profiles. Another area of interest is the investigation of the role of this compound in other disease models, such as inflammatory diseases and metabolic disorders. Additionally, the elucidation of the mechanism of action of this compound could provide insights into the development of new therapeutic strategies for various diseases.
Métodos De Síntesis
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzoic acid with ethyl acetoacetate, followed by cyclization with phosphorous oxychloride to form the quinoxaline ring. The resulting compound is then oxidized with potassium permanganate to introduce the dioxido group and ethylated to yield this compound.
Propiedades
IUPAC Name |
1-(7-ethoxy-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-4-19-10-5-6-11-12(7-10)15(18)13(9(3)16)8(2)14(11)17/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHXUHWRLIPQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C([N+]2=O)C(=O)C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
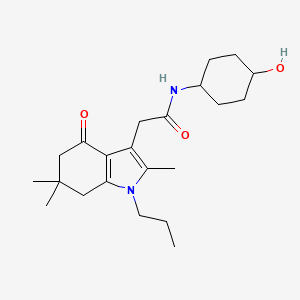
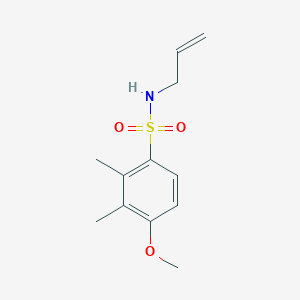
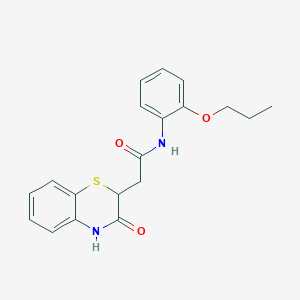
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4955010.png)
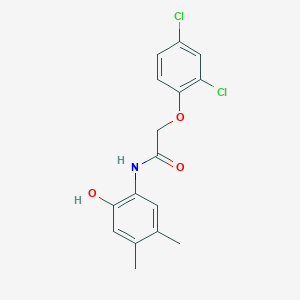
![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
![4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4955032.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)acetamide](/img/structure/B4955055.png)
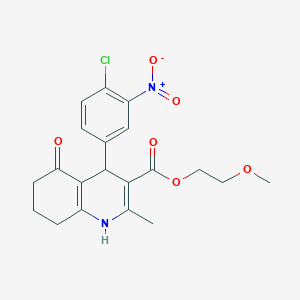
![2-amino-5-hydroxy-6,11-dioxo-6,11-dihydroanthra[1,2-b]furan-3-carbonitrile](/img/structure/B4955072.png)

